Acetyl-PHF6YA amide

tau-membrane interaction molecular dynamics simulation fibril stabilization

This rationally modified tau PHF6 peptide (Ac-VQIVAK-NH₂) features terminal capping and an Ala-for-Tyr substitution that alters membrane-binding mechanism and accelerates β-sheet adoption to hours (vs. days for nonacetylated PHF6). For studies on fibril surface stabilization or distinct MS quantification (MW 697.88 Da), choose this sequence-specific tool.

Molecular Formula C32H59N9O8
Molecular Weight 697.9 g/mol
Cat. No. B12395960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-PHF6YA amide
Molecular FormulaC32H59N9O8
Molecular Weight697.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C
InChIInChI=1S/C32H59N9O8/c1-9-18(6)26(41-29(46)22(13-14-23(34)43)39-31(48)24(16(2)3)37-20(8)42)32(49)40-25(17(4)5)30(47)36-19(7)28(45)38-21(27(35)44)12-10-11-15-33/h16-19,21-22,24-26H,9-15,33H2,1-8H3,(H2,34,43)(H2,35,44)(H,36,47)(H,37,42)(H,38,45)(H,39,48)(H,40,49)(H,41,46)/t18-,19-,21-,22-,24-,25-,26-/m0/s1
InChIKeyQYMWJIBCASHBOD-HCZIBAAHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-PHF6YA Amide for Tau Aggregation Research: Structural and Functional Overview for Scientific Procurement


Acetyl-PHF6YA amide (CAS: 885610-34-4; sequence Ac-Val-Gln-Ile-Val-Ala-Lys-NH₂) is a synthetic tau-derived hexapeptide specifically engineered as a research tool for investigating tau protein aggregation mechanisms in Alzheimer's disease and related tauopathies [1]. This compound is a rationally modified variant of the native tau PHF6 sequence (³⁰⁶VQIVYK³¹¹), wherein the C-terminal tyrosine (Y) residue is substituted with alanine (A) and both N-terminal acetylation and C-terminal amidation are incorporated as terminal capping modifications [2]. The compound exhibits a molecular weight of 697.88 Da and the molecular formula C₃₂H₅₉N₉O₈ [3].

Why Acetyl-PHF6YA Amide Cannot Be Substituted with Other PHF6-Derived Hexapeptides in Tau Aggregation Studies


Interchangeability among tau-derived PHF6 hexapeptides is not scientifically justified due to sequence-dependent and terminal-capping-dependent differences in aggregation kinetics, membrane interaction mechanisms, and fibril structural stability. The native PHF6 sequence (Ac-VQIVYK-NH₂) contains a tyrosine (Y) residue at position 310 that is replaced by alanine (A) in Acetyl-PHF6YA amide (Ac-VQIVAK-NH₂) [1]. This single amino acid substitution—combined with differences in N-terminal acetylation and C-terminal amidation states—alters the peptide's physicochemical properties and its behavior in both solution and membrane-associated aggregation assays [2]. Consequently, experimental outcomes obtained with Acetyl-PHF6YA amide cannot be extrapolated to or reproduced with other PHF6 analogs, necessitating compound-specific selection based on the precise mechanistic question under investigation [3].

Quantitative Differentiation Evidence for Acetyl-PHF6YA Amide: Head-to-Head Comparisons with PHF6 Analogs


Differential Membrane Interaction Mode: Surface Binding of Ac-PHF6YA Fibrils vs. Membrane Insertion of Non-Acetylated PHF6 Fibrils

In all-atom molecular dynamics simulations comparing four PHF6 terminal acetylation-amidation variants, N-terminally acetylated PHF6 fibrils (including Ac-PHF6YA amide as Ac-PHF6-NH₂) demonstrated a distinct membrane interaction mode characterized by surface binding via electrostatic attraction between cationic K311 side chains and anionic POPG lipids, whereas N-terminally nonacetylated PHF6 fibrils (PHF6 and PHF6-NH₂) exhibited membrane insertion behavior [1]. This differential interaction pattern was independent of C-terminal amidation status [1].

tau-membrane interaction molecular dynamics simulation fibril stabilization

Fibril Structural Stabilization: Ac-PHF6YA Amide Fibrils Exhibit Enhanced Stability upon Membrane Binding

Molecular dynamics simulations revealed that membrane binding of N-terminally acetylated PHF6 fibrils (including Ac-PHF6YA amide) reduces fibril dynamics compared to those in aqueous solution, thereby facilitating both inter- and intrasheet interactions and ultimately stabilizing the overall fibril structure [1]. In contrast, N-terminally nonacetylated PHF6 protofibrils—which are inherently unstable in aqueous solution—also gain stabilization upon membrane binding, but the underlying molecular mechanism differs [1].

fibril stability membrane-mediated aggregation tauopathy mechanism

Aggregation Kinetics: Ac-PHF6YA Amide (Ac-PHF6) Adopts β-Sheet Conformation Within Hours vs. Days for NH₃⁺-PHF6

In membrane-mediated fibrillation assays, the N-terminally acetylated PHF6 peptide (Ac-PHF6, which includes Ac-PHF6YA amide) adopted a β-sheet conformation at the membrane surface within hours, whereas the non-acetylated NH₃⁺-PHF6 required 6 days of incubation to exhibit comparable membrane-mediated fibrillation [1]. The accelerated kinetics of Ac-PHF6 were accompanied by membrane invagination and rapid membrane destabilization [1].

aggregation kinetics β-sheet conformation membrane-mediated fibrillation

Molecular Weight and Physicochemical Distinction: Acetyl-PHF6YA Amide (697.88 Da) vs. Acetyl-PHF6 Amide (789.97 Da)

Acetyl-PHF6YA amide (Ac-VQIVAK-NH₂) has a molecular weight of 697.88 Da and the molecular formula C₃₂H₅₉N₉O₈ [1]. In contrast, the native Acetyl-PHF6 amide (Ac-VQIVYK-NH₂) has a molecular weight of 789.97 Da and the molecular formula C₃₈H₆₃N₉O₉ . This 92.09 Da difference results from the Y→A substitution, which eliminates the phenolic side chain present in tyrosine.

molecular weight peptide characterization analytical reference

Optimal Research Applications for Acetyl-PHF6YA Amide Based on Quantitative Differentiation Evidence


Membrane-Associated Tau Fibril Stability Studies Requiring Surface-Bound Fibril Models

Acetyl-PHF6YA amide is the appropriate selection for studies investigating the stability of pre-formed tau fibrils at membrane surfaces, where the distinct surface-binding mechanism (electrostatic attraction via K311-POPG lipid interactions) and the resulting fibril stabilization effects are the primary experimental endpoints [1]. Nonacetylated PHF6 variants, which undergo membrane insertion rather than surface binding, would introduce a different mechanistic pathway and confound interpretation of fibril stability data [1].

Same-Day or Overnight Tau Aggregation Kinetic Assays

For high-throughput screening or rapid-turnaround aggregation assays, Acetyl-PHF6YA amide offers a substantial practical advantage due to its accelerated aggregation kinetics: β-sheet conformation is adopted within hours under membrane-mediated conditions, compared to 6 days for NH₃⁺-PHF6 [2]. This kinetic profile enables same-day experimental workflows that would be impossible with nonacetylated PHF6 peptides [2].

Analytical Method Development Requiring a Low-Molecular-Weight Tau Hexapeptide Standard

With a molecular weight of 697.88 Da—approximately 11.6% lower than Acetyl-PHF6 amide (789.97 Da)—Acetyl-PHF6YA amide serves as a distinct mass standard for MS-based quantification of tau peptide aggregation [3]. This mass distinction facilitates unambiguous identification and quantification in complex mixtures containing multiple PHF6-derived peptides [3].

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